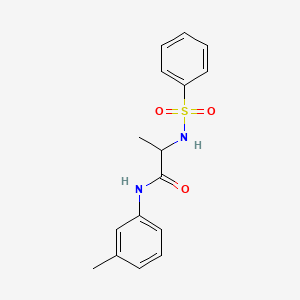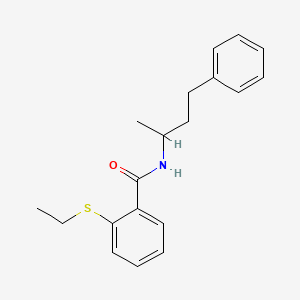![molecular formula C28H31N3O5 B4116644 N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)](/img/structure/B4116644.png)
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)
Descripción general
Descripción
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide), commonly known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPEB belongs to the family of benzamides, which are known for their ability to interact with various receptors in the brain.
Mecanismo De Acción
MPEB acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and addiction. By blocking the activity of mGluR5, MPEB can modulate the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway.
Biochemical and Physiological Effects:
MPEB has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that MPEB can reduce the self-administration of cocaine and other drugs of abuse, as well as reduce drug-seeking behavior. MPEB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPEB is its selectivity for mGluR5, which allows for more targeted modulation of the reward pathway. However, one limitation is that MPEB has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPEB. One area of interest is in the development of more potent and selective mGluR5 antagonists. Another area of research is in the potential use of MPEB in the treatment of other neurological disorders such as depression and anxiety. Additionally, there is interest in exploring the potential use of MPEB in combination with other drugs for the treatment of addiction.
Aplicaciones Científicas De Investigación
MPEB has been studied extensively for its potential therapeutic applications in various neurological disorders. One of the main areas of research has been in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that MPEB can reduce the rewarding effects of cocaine and prevent relapse in animal models.
Propiedades
IUPAC Name |
3-ethoxy-N-[3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-3-35-23-9-5-7-20(17-23)27(32)29-22-11-12-26(31-13-15-34-16-14-31)25(19-22)30-28(33)21-8-6-10-24(18-21)36-4-2/h5-12,17-19H,3-4,13-16H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANRUUQCRTXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=CC(=CC=C4)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[4-(morpholin-4-yl)benzene-1,3-diyl]bis(3-ethoxybenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)


![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)
![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)

![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4116653.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)